ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate
Description
Historical Context of Pyrido[1,2-a]triazin Research
The pyrido[1,2-a]triazine system first gained attention in the early 2000s through pioneering work on annelation strategies. Initial syntheses relied on Mannich condensations and reactions between 2-aminopyridines with triatomic synthons to construct the fused triazine ring. A landmark 2002 study demonstrated the viability of palladium-catalyzed Suzuki cross-coupling for introducing aryl groups at the 7-position of 2-amino-4H-pyrido[1,2-a]triazin-4-ones, enabling diverse structural modifications. Subsequent innovations, such as the one-pot synthesis of 3,4-dihydro-2H-pyrido[1,2-a]triazin-2-ones via nitrosobenzene cyclization, expanded accessible substitution patterns. These foundational methods established pyrido[1,2-a]triazines as versatile scaffolds for medicinal chemistry exploration.
Emergence of Sulfanyl-Acetamido Derivatives
Incorporation of sulfanyl-acetamido groups into heterocyclic systems gained momentum following discoveries of their role in enhancing molecular recognition and pharmacokinetic properties. The sulfur atom facilitates hydrogen bonding and hydrophobic interactions, while the acetamido spacer provides conformational flexibility. A 2024 study on triazine sulfonamides demonstrated that sulfanyl-containing derivatives exhibit potent antitumor and antimicrobial activities, underscoring the therapeutic potential of sulfur-functionalized triazines. For ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamido]acetate, the ethyl ester group at the terminal acetate position likely improves solubility compared to carboxylic acid analogs, a design strategy validated in kinase inhibitor development.
Research Significance in Heterocyclic Chemistry
Pyrido[1,2-a]triazines occupy a unique niche due to their electronic anisotropy and capacity for multisite functionalization. The 9-methyl-4-oxo substitution pattern in the target compound introduces steric and electronic effects that modulate ring aromaticity and hydrogen-bonding capacity. Comparative studies show that the 4-oxo group enhances dipole-dipole interactions with biological targets, while the methyl group at position 9 prevents unwanted metabolic oxidation. When combined with the sulfanyl-acetamido side chain, these features create a multifunctional scaffold capable of simultaneous interactions with multiple binding pockets—a property exploited in kinase inhibitor design.
Current Research Landscape
Recent advances focus on three key areas:
- Synthetic Methodology : Development of tandem cyclization-functionalization protocols using hydrazine hydrate and acylating agents to construct polyfused systems.
- Biological Evaluation : Screening of pyrido-triazine derivatives against cancer cell lines and microbial pathogens, with sulfanyl-containing analogs showing particular promise.
- Computational Modeling : Density functional theory (DFT) studies to predict regioselectivity in electrophilic substitution reactions of the triazine ring.
A 2025 study demonstrated the synthesis of pyrimido[2,1-f]triazines through sequential acylation and cyclization, highlighting the broader applicability of these synthetic strategies to related heterocycles.
Strategic Research Objectives
Future investigations should prioritize:
- Synthetic Optimization : Reducing step counts through one-pot procedures, as exemplified by recent work on fused thieno-pyrimido-triazines.
- Structure-Activity Relationships : Systematic variation of the sulfanyl-acetamido chain length and terminal ester groups to map pharmacological effects.
- Target Identification : Proteomic profiling to identify protein targets beyond kinases, potentially expanding therapeutic applications.
Table 1: Key Synthetic Advances in Pyrido-Triazine Chemistry
Properties
IUPAC Name |
ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-11(20)7-15-10(19)8-23-13-16-12-9(2)5-4-6-18(12)14(21)17-13/h4-6H,3,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEXZNFHEOYPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=O)N2C=CC=C(C2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate typically involves multiple steps. One common method includes the reaction of 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl chloride with ethyl 2-aminoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a thiol reagent to introduce the sulfanyl group, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Carboxylic acid
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrido-triazine moiety, which is known for its biological activity. The molecular formula is , and it has a molecular weight of approximately 306.34 g/mol. Its structural components contribute to its interaction with biological systems, making it a candidate for various applications.
Medicinal Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of pyrido-triazines exhibit significant antimicrobial properties. Ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate has shown promise in inhibiting the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that triazole-based compounds possess antibacterial activities comparable to established antibiotics such as ampicillin and ciprofloxacin .
2.2 Anticancer Potential
The compound's triazine framework is associated with anticancer properties. Recent investigations have demonstrated that similar compounds can inhibit specific kinases involved in cancer cell proliferation. For example, derivatives containing the triazine moiety have been shown to inhibit the MET kinase pathway, which is crucial in tumor growth and metastasis . this compound may thus serve as a lead compound for developing new anticancer agents.
2.3 Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds with similar structures have exhibited anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions associated with chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazine ring or the ethyl acetate group can significantly affect its potency and selectivity against target pathogens or cancer cells. Studies suggest that introducing electron-withdrawing groups can enhance antibacterial activity .
Case Studies and Research Findings
4.1 Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrido-triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of traditional antibiotics . This highlights the potential of this compound in addressing antibiotic resistance.
4.2 Case Study: Anticancer Activity
In another research project focused on cancer therapeutics, derivatives of pyrido-triazine were tested for their ability to inhibit tumor growth in xenograft models. Compounds similar to this compound demonstrated significant tumor reduction rates compared to control groups .
Mechanism of Action
The mechanism of action of ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing the catalytic activity required for viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes the target compound from simpler triazine derivatives. For example:
Key Observations :
- Bioactivity: Metsulfuron-methyl (a sulfonylurea herbicide) inhibits acetolactate synthase (ALS) in plants via its triazine-sulfonylurea motif . The target compound’s pyrido-triazinone core lacks the sulfonylurea group, suggesting divergent mechanisms.
- Structural Rigidity: The fused pyrido-triazinone system imposes conformational constraints compared to the flexible thioether-linked thieno-pyrimidine in . This may influence binding to biological targets.
Functional Group Analysis
- Sulfanyl vs. Sulfonyl Linkages : The sulfanyl (C–S–C) bridge in the target compound contrasts with sulfonyl (SO₂) groups in metsulfuron-methyl. Sulfanyl groups are less electronegative, reducing oxidative stability but enabling radical scavenging or metal chelation .
- Ester Groups : The ethyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid. This contrasts with metsulfuron-methyl’s methyl ester, which exhibits slower hydrolysis kinetics .
Pharmaceutical Potential
- Kinase Inhibition: Pyrido-triazinones exhibit activity against tyrosine kinases due to their planar aromatic systems .
Agrochemical Relevance
Triazine derivatives like metsulfuron-methyl are widely used as herbicides. The target compound’s triazine-pyridine hybrid may offer novel herbicidal mechanisms but requires validation.
Biological Activity
Ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C12H13N3O3S
- Molecular Weight : 279.31 g/mol
- CAS Number : 306978-89-2
- Structure : The compound features a pyrido[1,2-a][1,3,5]triazin core which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrido[1,2-a][1,3,5]triazin Core : This is typically achieved through cyclization reactions of appropriate precursors.
- Introduction of Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
- Esterification : The final step involves the reaction of the carboxylic acid with ethanol to yield the ethyl ester form of the compound.
Anticancer Properties
Research has indicated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit notable anticancer activities. For instance:
- Cytotoxic Activity : Various studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 6.2 μM to over 40 μM .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
Antiviral and Anticonvulsant Activities
The compound's structure suggests potential antiviral properties similar to other triazole derivatives. Some studies have highlighted:
- Antiviral Activity : Compounds in this class have been screened for their ability to inhibit viral replication.
- Anticonvulsant Effects : Certain derivatives have shown efficacy in inhibiting voltage-gated sodium channels (VGSC), making them candidates for anticonvulsant drugs .
Enzyme Inhibition
Research has also indicated that compounds related to this compound can inhibit various metabolic enzymes:
- Acetylcholinesterase Inhibition : Some synthesized compounds have displayed significant inhibition against acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease .
Case Studies
Several case studies illustrate the biological relevance of this compound:
-
Study on Anticancer Activity :
- A series of pyrido-triazine derivatives were synthesized and evaluated against different cancer cell lines. The most potent derivatives showed promising cytotoxic effects and were further analyzed for their mechanisms of action involving apoptosis induction.
-
Evaluation of Antiviral Properties :
- A study focused on the antiviral potential of triazine derivatives against specific viral strains demonstrated significant inhibition rates, suggesting a mechanism that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
